molecular formula C10H14N2O2 B8517049 (7,8-Diamino-chroman-2-yl)-methanol

(7,8-Diamino-chroman-2-yl)-methanol

Cat. No. B8517049
M. Wt: 194.23 g/mol
InChI Key: ZTXPYVXXQPUVOH-UHFFFAOYSA-N
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Patent
US06541502B1

Procedure details

To a solution of toluene-4-sulfonic acid 2-trifluoromethyl-3,6,7,8-tetrahydro-9-oxa-1,3-diazacyclopenta[a]naphthalen-8-ylmethyl ester (500 mg, 2.11 mmol) in THF (50 mL) was added lithium borohydride (2.11 mL, 2 M, 4.22 mmol). The resulting solution was stirred for 30 min at 50° C. and then evaporated in vacuo to a residue. The residue was dissolved in ethyl acetate (100 mL) and then washed with water (2×30 mL), dried over anhydrous Na2SO4. The solvent was removed in vacuo to afford 352 mg (86% yield) of the title compound: 1H NMR (400 MHz), CDCl3) δ1.90 (m, 2H), 2.78 (m, 2H), 3.18 (bs, 4H), 3.78 (m, 1H, OH), 3.82 (m, 2H), 4.18 (m, 1H), 6.33 (d, J=8 Hz), 6.42 (d, J=8 Hz); MS 195 [M+H]+.
Name
toluene-4-sulfonic acid 2-trifluoromethyl-3,6,7,8-tetrahydro-9-oxa-1,3-diazacyclopenta[a]naphthalen-8-ylmethyl ester
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.11 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
FC(F)(F)C1[NH:4][C:5]2[C:6]([N:27]=1)=[C:7]1[C:12](=[CH:13][CH:14]=2)[CH2:11][CH2:10][CH:9]([CH2:15][O:16]S(C2C=CC(C)=CC=2)(=O)=O)[O:8]1.[BH4-].[Li+]>C1COCC1>[NH2:4][C:5]1[C:6]([NH2:27])=[C:7]2[C:12]([CH2:11][CH2:10][CH:9]([CH2:15][OH:16])[O:8]2)=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
toluene-4-sulfonic acid 2-trifluoromethyl-3,6,7,8-tetrahydro-9-oxa-1,3-diazacyclopenta[a]naphthalen-8-ylmethyl ester
Quantity
500 mg
Type
reactant
Smiles
FC(C=1NC=2C(=C3OC(CCC3=CC2)COS(=O)(=O)C2=CC=C(C=C2)C)N1)(F)F
Name
Quantity
2.11 mL
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 30 min at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a residue
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (100 mL)
WASH
Type
WASH
Details
washed with water (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=CC=C2CCC(OC2=C1N)CO
Measurements
Type Value Analysis
AMOUNT: MASS 352 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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